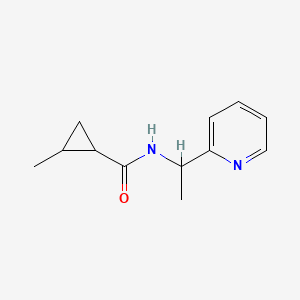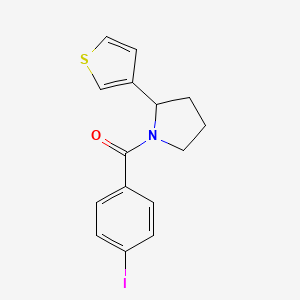![molecular formula C18H19ClN2O B7495258 4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CPPB and has been studied extensively for its potential use in scientific research. CPPB is a selective dopamine D3 receptor antagonist, which means it has the ability to block the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. CPPB has been shown to have potential applications in the study of these processes, as well as in the treatment of certain disorders.
Wirkmechanismus
CPPB works by blocking the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. By blocking the activity of this receptor, CPPB reduces the rewarding effects of drugs of abuse and may help to reduce the likelihood of addiction.
Biochemical and Physiological Effects:
CPPB has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. It has also been shown to reduce the activity of certain brain regions associated with addiction, such as the nucleus accumbens. Additionally, CPPB has been shown to have some anti-inflammatory effects, which may be useful in the treatment of certain disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPPB is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for researchers studying addiction and substance abuse. Additionally, CPPB has been shown to have relatively low toxicity and is generally well-tolerated in animal studies. However, one limitation of CPPB is that it is not very selective for the dopamine D3 receptor and can also bind to other receptors in the brain. This can make it difficult to interpret the results of studies using CPPB.
Zukünftige Richtungen
There are a number of potential future directions for research on CPPB. One area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer off-target effects. Additionally, there is interest in studying the long-term effects of CPPB on brain function and behavior. Finally, there is potential for the development of new treatments for addiction and other disorders based on the mechanism of action of CPPB. Overall, CPPB is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
CPPB can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis typically involves the use of reagents such as sodium hydroxide, hydrochloric acid, and various solvents. The final product is obtained through a series of purification steps, including filtration and recrystallization. The synthesis of CPPB is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CPPB has been studied extensively for its potential applications in scientific research. One area of research that has been particularly promising is the study of addiction and substance abuse. Studies have shown that CPPB has the ability to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that CPPB may be useful in the development of new treatments for addiction.
Eigenschaften
IUPAC Name |
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)20-12-14-10-11-21(13-14)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZFBYCJBWHINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)


![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)



![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)